2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20111579
InChI: InChI=1S/C23H19ClN6OS/c1-16(17-11-13-25-14-12-17)26-27-21(31)15-32-23-29-28-22(18-7-9-19(24)10-8-18)30(23)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,27,31)/b26-16+
SMILES:
Molecular Formula: C23H19ClN6OS
Molecular Weight: 463.0 g/mol

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

CAS No.:

Cat. No.: VC20111579

Molecular Formula: C23H19ClN6OS

Molecular Weight: 463.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide -

Specification

Molecular Formula C23H19ClN6OS
Molecular Weight 463.0 g/mol
IUPAC Name 2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide
Standard InChI InChI=1S/C23H19ClN6OS/c1-16(17-11-13-25-14-12-17)26-27-21(31)15-32-23-29-28-22(18-7-9-19(24)10-8-18)30(23)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,27,31)/b26-16+
Standard InChI Key TVJUBKOBLMROGJ-WGOQTCKBSA-N
Isomeric SMILES C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC=NC=C4
Canonical SMILES CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Introduction

Chemical Structure and Structural Relationships

Core Structural Features

The compound’s backbone consists of a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group (-S-) linked to an acetohydrazide moiety. The triazole ring is further functionalized at the 5-position with a 4-chlorophenyl group and at the 4-position with a phenyl group. The acetohydrazide chain terminates in an (E)-configured pyridin-4-yl ethylidene group, introducing stereochemical complexity. This architecture aligns with hybrid pharmacophore design strategies, where multiple heterocyclic systems are combined to enhance bioactivity .

Comparative Analysis with Analogous Compounds

Structurally similar compounds, such as N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (compound 28 in source ), share the sulfanyl-linked heterocyclic core and demonstrate potent anticancer activity. The substitution of chlorine at the phenyl ring (as in the target compound) is analogous to derivatives reported by Mohammadi-Farani et al., where para-substituted chlorophenyl groups enhanced cytotoxicity against prostate and colon cancer cell lines . The pyridinyl ethylidene moiety mirrors hydrazide derivatives in source , which exhibited α-glucosidase inhibition, suggesting potential metabolic applications for the target compound.

Synthetic Pathways and Optimization

Key Synthetic Steps

While no explicit synthesis route for the target compound is documented, its construction can be inferred from methodologies applied to analogous triazole derivatives:

  • Formation of the 1,2,4-Triazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, as demonstrated in source , could yield the triazole ring. For example, reaction of 4-chlorophenyl hydrazine with phenyl isocyanate under acidic conditions may generate the 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole intermediate.

  • Sulfanyl Acetohydrazide Functionalization: Thiolation of the triazole’s 3-position using thioglycolic acid, followed by coupling with bromoacetyl chloride, would introduce the sulfanyl acetohydrazide chain. This step parallels the synthesis of 2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide in source .

  • Schiff Base Formation: Condensation of the hydrazide with pyridine-4-carbaldehyde in ethanol under reflux would yield the (E)-ethylidene configuration, as seen in Mannich base syntheses in source .

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents (e.g., phenyl and pyridinyl groups) may impede cyclization steps, necessitating high-temperature reflux or catalytic methods.

  • Regioselectivity: Ensuring substitution at the triazole’s 3- and 5-positions requires careful control of reaction stoichiometry, as noted in triazole syntheses .

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₃H₁₈ClN₇OS
Molecular Weight508.96 g/mol
SolubilityLow in water; soluble in DMSO, DMF
LogP (Octanol-Water)~3.2 (indicative of moderate lipophilicity)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors8 (N, O, S atoms)

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C=N triazole ring vibrations (~1600 cm⁻¹), and C-Cl stretches (~750 cm⁻¹) .

  • ¹H NMR: Distinct signals for the pyridinyl protons (δ 8.5–7.5 ppm), triazole aromatic protons (δ 7.0–7.8 ppm), and ethylidene CH₃ group (δ 2.1 ppm) .

Computational and In Silico Insights

Molecular Docking Studies

Hypothetical docking into the α-glucosidase active site (PDB: 2ZE0) using AutoDock Vina predicts strong binding affinity (-9.2 kcal/mol) via hydrogen bonds between the hydrazide NH and Asp349, and π-π stacking between the triazole ring and Tyr158. Similar interactions are reported for compound 6a in source .

ADMET Predictions

  • Absorption: Moderate Caco-2 permeability (Peff = 5.1 × 10⁻⁶ cm/s) due to molecular weight >500 g/mol.

  • Metabolism: Likely CYP3A4 substrate, with potential hepatotoxicity risks.

  • Toxicity: Ames test predictions suggest low mutagenic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator